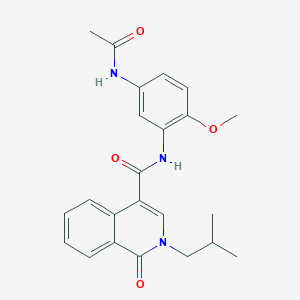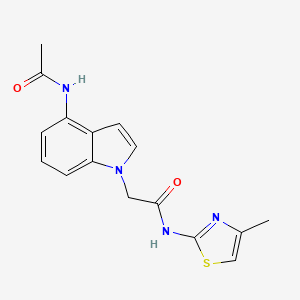![molecular formula C15H12FN5O2 B12172360 2-fluoro-N-[5-methoxy-2-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12172360.png)
2-fluoro-N-[5-methoxy-2-(1H-tetrazol-1-yl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluoro-N-[5-methoxy-2-(1H-tetrazol-1-yl)phenyl]benzamide is a synthetic organic compound that features a combination of fluorine, methoxy, and tetrazole functional groups attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[5-methoxy-2-(1H-tetrazol-1-yl)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine.
Tetrazole Formation: The amine reacts with sodium azide and triethyl orthoformate to form the tetrazole ring.
Methoxylation: The phenyl ring is methoxylated using appropriate reagents.
Amidation: Finally, the compound undergoes amidation with benzoyl chloride to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.
化学反応の分析
Types of Reactions
2-fluoro-N-[5-methoxy-2-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-fluoro-N-[5-hydroxy-2-(1H-tetrazol-1-yl)phenyl]benzamide.
Reduction: Formation of 2-fluoro-N-[5-methoxy-2-(1H-tetrazol-1-yl)phenyl]benzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-fluoro-N-[5-methoxy-2-(1H-tetrazol-1-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of tetrazole-containing compounds with biological systems, including enzyme inhibition and receptor binding.
Industrial Applications:
作用機序
The mechanism of action of 2-fluoro-N-[5-methoxy-2-(1H-tetrazol-1-yl)phenyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing the compound to interact with biological targets in a similar manner to natural ligands.
類似化合物との比較
Similar Compounds
- 2-fluoro-N-[5-methoxy-2-(1H-tetrazol-1-yl)phenyl]acetamide
- 2-fluoro-N-[5-methoxy-2-(1H-tetrazol-1-yl)phenyl]propionamide
- 2-fluoro-N-[5-methoxy-2-(1H-tetrazol-1-yl)phenyl]butyramide
Uniqueness
2-fluoro-N-[5-methoxy-2-(1H-tetrazol-1-yl)phenyl]benzamide is unique due to the presence of the benzamide core, which can provide additional interactions with biological targets compared to its acetamide, propionamide, and butyramide analogs. The combination of fluorine, methoxy, and tetrazole groups also contributes to its distinct chemical and biological properties.
特性
分子式 |
C15H12FN5O2 |
|---|---|
分子量 |
313.29 g/mol |
IUPAC名 |
2-fluoro-N-[5-methoxy-2-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C15H12FN5O2/c1-23-10-6-7-14(21-9-17-19-20-21)13(8-10)18-15(22)11-4-2-3-5-12(11)16/h2-9H,1H3,(H,18,22) |
InChIキー |
JGWSEELZQZMDLP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)N2C=NN=N2)NC(=O)C3=CC=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B12172277.png)
![[2-(5-methyl-1H-tetrazol-1-yl)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B12172286.png)

![2,2-dimethyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B12172301.png)
![2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N'-[(Z)-phenylmethylidene]acetohydrazide](/img/structure/B12172302.png)
![(4E)-4-{[(2-fluorophenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12172303.png)
![N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-5-carboxamide](/img/structure/B12172306.png)
![N-(2,4-dichlorophenyl)-2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B12172312.png)
![N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B12172320.png)
![(5,6-dimethoxy-1H-indol-2-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B12172326.png)

![(2E,5Z)-5-(4-chlorobenzylidene)-2-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B12172336.png)
![N-[4-(acetylamino)phenyl]-1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B12172351.png)
![[4-({4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}methyl)-5-hydroxy-1-benzofuran-3-yl](furan-2-yl)methanone](/img/structure/B12172352.png)
